molecular formula C20H25FN2O3S B10772548 (r)-4'-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide CAS No. 625820-83-9

(r)-4'-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide

Cat. No.: B10772548
CAS No.: 625820-83-9
M. Wt: 392.5 g/mol
InChI Key: OXZHUTUCQYPWGI-HXUWFJFHSA-N
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Description

®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the fluoro, methyl, and sulfonylamino groups through various substitution reactions. The final step often involves the formation of the carboxylic acid methylamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or sulfonylamino groups.

    Reduction: Reduction reactions could target the fluoro or carboxylic acid groups.

    Substitution: Various substitution reactions can occur, especially on the biphenyl core or the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating specific diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid: Similar structure but without the methylamide group.

    ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid ethylamide: Similar structure with an ethylamide group instead of a methylamide group.

Uniqueness

The uniqueness of ®-4’-(1-Fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl)-biphenyl-4-carboxylic acid methylamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

625820-83-9

Molecular Formula

C20H25FN2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-[(2S)-2-fluoro-1-(propylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide

InChI

InChI=1S/C20H25FN2O3S/c1-4-13-27(25,26)23-14-20(2,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-3/h5-12,23H,4,13-14H2,1-3H3,(H,22,24)/t20-/m1/s1

InChI Key

OXZHUTUCQYPWGI-HXUWFJFHSA-N

Isomeric SMILES

CCCS(=O)(=O)NC[C@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F

Canonical SMILES

CCCS(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F

Origin of Product

United States

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